molecular formula C24H21F2N5O3S B10960327 Ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(prop-2-en-1-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(prop-2-en-1-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10960327
M. Wt: 497.5 g/mol
InChI Key: NBRWTZHKXBSXLA-UHFFFAOYSA-N
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Description

ETHYL 2-(ALLYL{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a pyrazolo[1,5-a]pyrimidine core, a thiazole ring, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(ALLYL{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. . The thiazole ring is then constructed, and the final step involves the esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(ALLYL{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while nucleophilic substitution of the difluoromethyl group can yield a variety of substituted derivatives.

Scientific Research Applications

ETHYL 2-(ALLYL{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(ALLYL{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazolo[1,5-a]pyrimidine core can modulate the compound’s electronic properties to influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(ALLYL{[7-(TRIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-(ALLYL{[7-(METHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The presence of the difluoromethyl group in ETHYL 2-(ALLYL{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development .

Properties

Molecular Formula

C24H21F2N5O3S

Molecular Weight

497.5 g/mol

IUPAC Name

ethyl 2-[[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]-prop-2-enylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H21F2N5O3S/c1-4-11-30(24-28-14(3)19(35-24)23(33)34-5-2)22(32)16-13-27-31-18(20(25)26)12-17(29-21(16)31)15-9-7-6-8-10-15/h4,6-10,12-13,20H,1,5,11H2,2-3H3

InChI Key

NBRWTZHKXBSXLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4)C

Origin of Product

United States

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